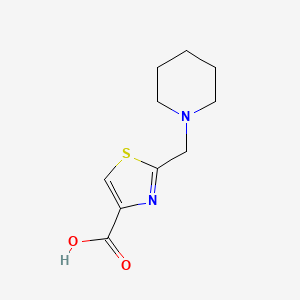![molecular formula C11H8FNO2S B1386605 [4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid CAS No. 1083299-81-3](/img/structure/B1386605.png)
[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid
Vue d'ensemble
Description
“[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid” is a compound with the molecular weight of 267.3 . It has a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The compound is also known as 2-(4-(4-fluorophenyl)-2-(methylamino)-1H-1lambda3-thiazol-5-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is planar and aromatic . The aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
“[4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid” is a solid compound . It has a molecular weight of 267.3 . More specific physical and chemical properties are not provided in the search results.Mécanisme D'action
Target of Action
It’s worth noting that both thiazole and fluorophenyl moieties are found in many biologically active compounds . Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Similarly, fluorophenyl groups have been implicated in various biological activities .
Mode of Action
Compounds containing thiazole and fluorophenyl groups often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target molecules, thereby exerting their biological effects.
Biochemical Pathways
Thiazole and fluorophenyl derivatives have been shown to interact with a variety of biochemical pathways, depending on their specific targets . For instance, some thiazole derivatives have been shown to inhibit key enzymes in the synthesis of bacterial cell walls, thereby exerting antimicrobial effects .
Pharmacokinetics
Thiazole and fluorophenyl derivatives generally exhibit good absorption and distribution profiles due to their lipophilic nature . Metabolism often involves reactions such as hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . These metabolic transformations can significantly impact the bioavailability and biological activity of the compound.
Result of Action
Thiazole and fluorophenyl derivatives have been associated with a wide range of biological effects, depending on their specific targets and modes of action . For instance, some thiazole derivatives have been shown to induce cell death in cancer cells, thereby exerting antitumor effects .
Action Environment
The action of [4-(4-Fluoro-phenyl)-thiazol-5-yl]-acetic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, thereby influencing its absorption and distribution . Additionally, the presence of other substances (e.g., drugs, food components) can affect the metabolism and excretion of the compound, thereby influencing its bioavailability and biological effects .
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-8-3-1-7(2-4-8)11-9(5-10(14)15)16-6-13-11/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJNUEKWBXWZKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC=N2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine](/img/structure/B1386522.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1386525.png)

![{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1386528.png)
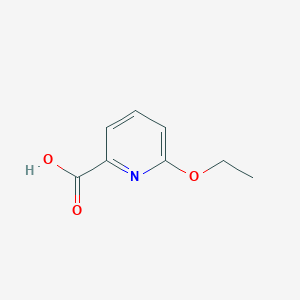
![[4-(4-Ethylphenoxy)phenyl]methanol](/img/structure/B1386531.png)
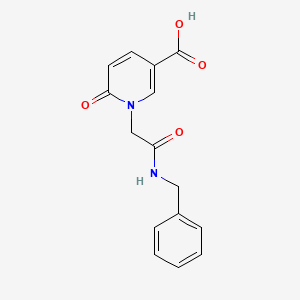

![Imidazo[1,2-a]pyrimidine-2-carbonyl chloride](/img/structure/B1386536.png)
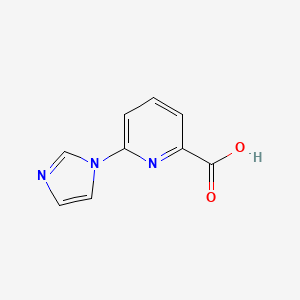
![(4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1386538.png)
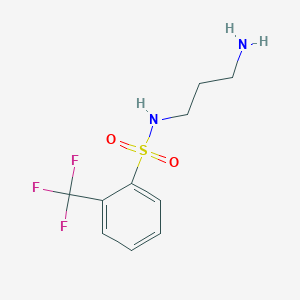
![4-[(Hexyloxy)methyl]aniline](/img/structure/B1386542.png)
